AA41612 was developed by Princeton BioMolecular Research, Inc., and is classified as a melanopsin antagonist. Melanopsin plays a crucial role in regulating circadian rhythms and pupil constriction in response to light. By blocking melanopsin activity, AA41612 can influence these physiological processes, making it a valuable tool for studying the underlying mechanisms of light perception and circadian biology .
The synthesis of AA41612 involves several chemical steps that ensure the compound's purity and efficacy. The initial preparation typically starts with specific precursors that undergo various transformations to yield the final product.
AA41612 features a complex molecular structure that is critical for its function as a melanopsin antagonist.
AA41612 participates in several chemical reactions that are relevant to its synthesis and biological activity.
The mechanism by which AA41612 exerts its effects is primarily through antagonism of melanopsin signaling pathways.
AA41612 possesses distinct physical and chemical properties that influence its behavior in biological systems.
AA41612 has several scientific applications primarily focused on understanding circadian rhythms and light perception mechanisms.
The discovery of melanopsin (Opn4) in intrinsically photosensitive retinal ganglion cells (ipRGCs) revolutionized understanding of non-image-forming vision. This photopigment regulates circadian photoentrainment, pupillary light reflexes, and neuroendocrine responses—functions exhibiting robust circadian rhythmicity [2] [7]. Early chronobiology research relied on genetic knockouts or broad-spectrum light manipulation, which could not achieve temporal precision in modulating melanopsin pathways. Retinoid-based tools (e.g., retinaldehyde analogs) were explored but exhibited cross-reactivity with visual opsins and nuclear retinoid receptors, confounding mechanistic studies [3] [7]. This gap highlighted the need for selective, non-retinoid antagonists to dissect melanopsin’s roles in temporal biology and light-dependent behaviors.
AA41612 emerged from a targeted screen of 80,000 compounds against human melanopsin-expressing CHO cells (CHOOpn4). The assay measured inhibition of light-induced Ca²⁺ transients, a downstream marker of melanopsin activation [3] [7]. Rational compound selection prioritized:
AA41612 (1-(2,5-dichloro-4-methoxy-benzenesulfonyl)-piperidine) demonstrated exceptional potency with:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: